molecular formula C8H8BF3O3 B591580 (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid CAS No. 1310384-19-0

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

Cat. No. B591580
M. Wt: 219.954
InChI Key: NCTLQYZNASYUIW-UHFFFAOYSA-N
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Description

“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” is a boronic acid derivative. It has the molecular formula C8H8BF3O3 . This compound can be used as a reactant in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BF3O3/c1-15-6-4-2-3-5 (8 (10,11)12)7 (6)9 (13)14/h2-4,13-14H,1H3 . This indicates the arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-coupling reactions . They can be used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .


Physical And Chemical Properties Analysis

“(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid” has a molecular weight of 219.96 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The exact mass is 220.0518588 g/mol . The compound is solid at room temperature .

Scientific Research Applications

Protective Groups for Diols

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid and its derivatives have been utilized as recoverable and reusable protective agents for diols. These compounds form cyclic boronic esters that are stable in both water and air and can withstand various organic transformations. They can be deprotected under mild conditions, making them valuable in the synthesis of complex natural products with potential biological activities, such as anti-angiogenic properties (Shimada et al., 2018).

Catalysis in Organic Synthesis

Derivatives of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid have shown effectiveness as catalysts in organic synthesis. For example, they have been employed in the dehydrative amidation between carboxylic acids and amines, facilitating the synthesis of α-dipeptides. The ortho-substituent of the boronic acid plays a critical role in accelerating the amidation process (Wang et al., 2018).

Hydroboration of Imines

Boron Lewis acids, including derivatives of (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid, have been found to be exceptional catalysts for the metal-free hydroboration of imines. This reaction proceeds at room temperature without the need for an external Lewis base, showcasing the reactivity of these boron Lewis acids in organic transformations (Yin et al., 2017).

Direct Amide Formation

New derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, which include modifications with electron-withdrawing groups such as the trifluoromethyl group, have been synthesized and shown to act as catalysts for direct amide formation between carboxylic acids and amines under ambient conditions. This application underlines the importance of electronic effects in boronic acid chemistry for facilitating organic reactions (Arnold et al., 2008).

Formation of Tetraarylpentaborates

Studies involving (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid have led to the formation of tetraarylpentaborates, showcasing the ability of boronic acids to participate in complexation reactions with transition metals. These compounds hold potential for further exploration in coordination chemistry and the development of new materials (Nishihara et al., 2002).

Safety And Hazards

The compound should be handled with personal protective equipment and adequate ventilation should be ensured . It should not be released into the environment .

Future Directions

Boronic acids, including “(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid”, have been growing in interest, especially after the discovery of the drug bortezomib . They have shown potential in various applications, such as sensors and delivery systems . Therefore, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c1-15-6-4-2-3-5(8(10,11)12)7(6)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTLQYZNASYUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1OC)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101208614
Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid

CAS RN

1310384-19-0
Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310384-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methoxy-6-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101208614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-6-(trifluoromethyl)benzeneboronic acid
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